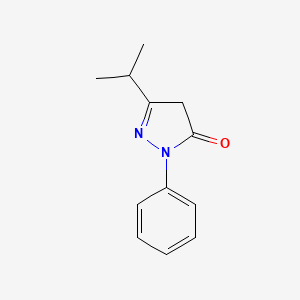

3-isopropyl-1-phenyl-1H-pyrazol-5(4H)-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-phenyl-5-propan-2-yl-4H-pyrazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c1-9(2)11-8-12(15)14(13-11)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGLILDVDMWWTCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN(C(=O)C1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90982624 | |

| Record name | 2-Phenyl-5-(propan-2-yl)-2,4-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90982624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64123-72-4 | |

| Record name | 2-Phenyl-5-(propan-2-yl)-2,4-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90982624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenyl-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Derivatization of 3 Isopropyl 1 Phenyl 1h Pyrazol 5 4h One

Established Synthetic Pathways to the Pyrazolone (B3327878) Core Structure

Traditional methods for constructing the pyrazolone ring remain highly relevant and are foundational to the field. These pathways are characterized by their reliability and well-understood mechanisms, providing robust access to the target heterocycle through both sequential and concerted reaction designs.

Multi-step Reaction Sequences and Strategic Intermediates (e.g., Reaction of β-keto esters with hydrazine (B178648) derivatives)

The most classical and widely employed method for synthesizing 5-pyrazolones is the cyclocondensation reaction between a β-keto ester and a hydrazine derivative. nih.govnih.gov For the specific synthesis of 3-isopropyl-1-phenyl-1H-pyrazol-5(4H)-one, this involves the reaction of ethyl 4-methyl-3-oxopentanoate (B1262298) (the β-keto ester) with phenylhydrazine (B124118).

The reaction proceeds through two key steps:

Condensation: The more nucleophilic nitrogen atom of phenylhydrazine attacks the ketonic carbonyl group of the β-keto ester, forming a hydrazone intermediate.

Intramolecular Cyclization: The terminal amino group of the hydrazone then undergoes an intramolecular nucleophilic attack on the ester carbonyl group, leading to the elimination of an ethanol (B145695) molecule and the formation of the five-membered pyrazolone ring.

This method is highly versatile, as variations in the substituents on both the β-keto ester and the hydrazine allow for the synthesis of a wide range of pyrazolone derivatives. nih.gov While effective, this approach can sometimes require elevated temperatures and extended reaction times.

One-Pot and Cascade Synthesis Approaches (e.g., Knoevenagel condensation-Michael addition)

Modern synthetic chemistry emphasizes efficiency, leading to the development of one-pot and cascade reactions that minimize intermediate isolation and purification steps. researchgate.netrsc.org For pyrazolone derivatives, multi-component reactions (MCRs) are particularly powerful. A common strategy involves a four-component reaction of an aldehyde, an active methylene (B1212753) compound (e.g., malononitrile), a β-keto ester (e.g., ethyl acetoacetate), and a hydrazine. nih.govrsc.org

This cascade process typically proceeds through the following sequence:

The β-keto ester and hydrazine first react to form the pyrazolone intermediate in situ. beilstein-journals.org

Simultaneously, a Knoevenagel condensation occurs between the aldehyde and the active methylene compound to form a Michael acceptor. nih.govchim.it

A subsequent Michael addition of the in situ-generated pyrazolone to the activated alkene, followed by cyclization and tautomerism, yields complex fused heterocyclic systems like pyrano[2,3-c]pyrazoles. mdpi.com

These MCRs exemplify high atom and step economy, aligning with the principles of green chemistry by reducing solvent usage and waste generation. researchgate.netnih.gov Simpler one-pot, three-component syntheses have also been developed to produce 4-arylidenepyrazolones by reacting a β-ketoester, a hydrazine, and an aldehyde directly. mdpi.com

Novel and Sustainable Synthetic Innovations

In response to the growing need for environmentally responsible chemical manufacturing, significant efforts have been directed toward developing sustainable synthetic methods for pyrazolones. These innovations focus on reducing energy consumption, minimizing waste, and avoiding hazardous materials.

Green Chemistry Principles in Pyrazolone Synthesis (e.g., Solvent-free, Catalytic Reactions)

The application of green chemistry principles has revolutionized pyrazolone synthesis. researchgate.net Key strategies include the use of environmentally benign solvents, solvent-free reaction conditions, and efficient, recyclable catalysts. jetir.org

Aqueous Media: Water has been successfully employed as a reaction medium, offering a safe and non-toxic alternative to volatile organic solvents. acs.org For example, the synthesis of pyrano[2,3-c]pyrazole derivatives has been achieved in an aqueous ethanol solution. nih.gov

Solvent-Free Synthesis: Conducting reactions without a solvent (neat conditions), often with microwave assistance, represents a highly efficient and green approach. mdpi.comresearchgate.net This method reduces waste and simplifies product work-up. An efficient one-pot, three-component synthesis of pyrazolone-based heterocyclic ketene (B1206846) aminals has been achieved under solvent-free and catalyst-free conditions. rsc.org

Catalysis: The use of catalysts can significantly improve reaction efficiency under milder conditions. Both acid and base catalysts are common in traditional pyrazolone synthesis. researchgate.net Green catalytic approaches utilize recyclable catalysts, such as magnetic nanoparticles, or biodegradable catalysts like baker's yeast to facilitate the reaction. rsc.orgresearchgate.net

| Green Strategy | Catalyst/Medium | Key Advantages | Example Product Class |

|---|---|---|---|

| Aqueous Synthesis | Water / Aqueous Ethanol | Non-toxic, safe, readily available solvent. | Pyrano[2,3-c]pyrazoles |

| Solvent-Free Reaction | None (Neat) | Reduced waste, simplified purification, high efficiency. | 4-Arylidenepyrazolones |

| Biocatalysis | Baker's Yeast | Environmentally friendly, mild conditions, high product yield. | Pyranopyrazole derivatives |

| Heterogeneous Catalysis | Magnetic Fe3O4 Nanoparticles | Easily recoverable and reusable catalyst, high efficiency. | Pyranopyrazoles |

Microwave-Assisted and Sonochemical Synthetic Methods

The use of alternative energy sources like microwave irradiation and ultrasound has emerged as a significant advancement in pyrazolone synthesis. eurekaselect.com These techniques can dramatically accelerate reaction rates, increase yields, and improve product purity compared to conventional heating methods. ekb.egrsc.org

Microwave-Assisted Synthesis: Microwaves promote rapid and uniform heating of the reaction mixture, often leading to a significant reduction in reaction time from hours to minutes. researchgate.net Numerous pyrazolone derivatives have been synthesized efficiently under solvent-free, microwave-assisted conditions. mdpi.com This method is noted for providing better selectivity and thermal stability. eurekaselect.com

Ultrasound-Assisted Synthesis (Sonochemistry): Ultrasound irradiation facilitates reactions through acoustic cavitation, which generates localized high-temperature and high-pressure zones, enhancing mass transfer and reaction rates. nih.gov This technique has been successfully applied to the synthesis of dihydropyrano[2,3-c]pyrazoles in aqueous media, achieving excellent yields in short timeframes. researchgate.net

| Reaction | Method | Reaction Time | Yield | Reference Example |

|---|---|---|---|---|

| Synthesis of Pyrazolone 5 | Conventional (Reflux) | 8 hours | - | Reaction of ethyl 2-((4-nitrophenyl)diazenyl)-3-oxobutanoate with nicotinohydrazide. ekb.eg |

| Microwave | 3 minutes | - | ||

| Synthesis of Pyrimidine 7 | Conventional (Reflux) | 10 hours | - | Reaction of ethyl 2-((4-nitrophenyl)diazenyl)-3-oxobutanoate with thiosemicarbazide. ekb.eg |

| Microwave | 2 minutes | - | ||

| Synthesis of Pyrano[2,3-c]pyrazoles | Conventional | 1 hour | 83% | Four-component reaction using Mn/ZrO2 catalyst. nih.gov |

| Ultrasound | 10 minutes | 98% |

Design and Synthesis of Structural Analogs and Derivatives of this compound

The pyrazolone core is a versatile scaffold that allows for extensive chemical modification to generate a wide range of structural analogs and derivatives. nih.gov The reactivity of the C4 position and the ability to modify substituents at the N1, and C3 positions provide ample opportunities for derivatization.

C4-Position Derivatization: The methylene group at the C4 position is particularly reactive. It can undergo condensation reactions with aldehydes and ketones to form 4-arylidene or 4-alkylidene derivatives. mdpi.com It is also susceptible to C-acylation with acyl chlorides in the presence of a base, yielding 4-aroylpyrazolones. rsc.org

Synthesis of Fused Systems: As previously discussed, the pyrazolone nucleus is a key intermediate in MCRs that lead to fused heterocyclic systems like pyrano[2,3-c]pyrazoles and pyrazolo[1,5-a]pyrimidines. nih.govmdpi.com

Synthesis of Structural Analogs: Analogs of this compound can be synthesized by modifying the starting materials. For instance, using different substituted phenylhydrazines would alter the N1-phenyl group. Similarly, employing alternative β-keto esters would change the C3-substituent. An example includes the synthesis of 3-(trifluoromethyl)-1-phenyl-pyrazol-5-one analogs, which are created by starting with trifluoroacetoacetic acid esters. researchgate.net

These derivatization strategies are crucial for exploring structure-activity relationships in medicinal chemistry and for developing new materials with tailored properties. nih.gov

Modifications at the Phenyl Ring and its Substituent Effects

Research has shown that the phenyl ring can be substituted with a range of functional groups, including electron-donating and electron-withdrawing groups. For instance, the synthesis of derivatives with chloro, methyl, and fluoro substituents on the phenyl ring has been reported. atlantis-press.comnih.gov These modifications can alter the molecule's interaction with biological targets. nih.gov The electronic nature of the substituent can impact the electron density of the pyrazole (B372694) ring and influence its reactivity.

A study on 1,3-diphenyl-1H-pyrazole derivatives highlighted the importance of substitutions at the N1-phenyl ring for certain biological activities. Specifically, the presence of 3-chlorophenyl and 3-chloro-4-fluorophenyl groups was found to optimize the antagonism of the transient receptor potential vanilloid subtype 1 (TRPV-1). nih.gov Another study focused on the synthesis of 3-phenyl-1H-pyrazole derivatives with substituents at the 4-position of the phenyl ring, such as methyl and fluoro groups. atlantis-press.com

The following table summarizes some examples of modifications at the phenyl ring:

| Substituent at Phenyl Ring | Resulting Compound Name | Reference |

| 4-Chloro | 1-(4-chlorophenyl)-3-isopropyl-1H-pyrazol-5(4H)-one | N/A |

| 4-Methyl | 3-isopropyl-1-(p-tolyl)-1H-pyrazol-5(4H)-one | N/A |

| 4-Fluoro | 1-(4-fluorophenyl)-3-isopropyl-1H-pyrazol-5(4H)-one | N/A |

Modifications at the Isopropyl Group

The isopropyl group at the C3 position of the pyrazolone ring also presents opportunities for chemical derivatization. Modifications at this site can impact the steric bulk and lipophilicity of the molecule.

Synthetic strategies have been developed to replace or functionalize the isopropyl group. For example, SAR studies have been conducted by substituting the isopropyl moiety with various other alkyl or cycloalkyl groups to explore the impact on biological activity. researchgate.net One study described the synthesis of a 2,6-bis(1-isopropyl-5-phenyl-1H-pyrazol-3-yl)pyridine, showcasing the incorporation of the isopropyl-substituted pyrazole into a larger molecular framework. nih.gov Another research effort focused on the synthesis of new analgesics based on 4-isopropyl-1-phenyl-3-(trifluoromethyl)pyrazol-5-one, indicating modifications can also occur at other positions of the pyrazole ring in conjunction with the isopropyl group. researchgate.net

The table below provides examples of compounds where the isopropyl group is a key feature, sometimes in conjunction with other modifications.

| Compound Name | Key Modification Feature | Reference |

| 2,6-bis(1-isopropyl-5-phenyl-1H-pyrazol-3-yl)pyridine | Isopropyl group on the pyrazole nitrogen | nih.gov |

| 4-isopropyl-1-phenyl-3-(trifluoromethyl)pyrazol-5-one | Isopropyl group at C4 and trifluoromethyl at C3 | researchgate.net |

Heterocyclic Ring Modifications and Fused Systems

One common approach is the condensation of the pyrazolone with various reagents to form fused ring systems. For example, pyrazolones can be treated with different aromatic aldehydes to form benzylidene derivatives, which can then be reacted with hydrazine or phenylhydrazine to produce fused pyrazole ring systems. jmchemsci.com Rhodium-catalyzed C–H activation and cyclization reactions have been employed for the synthesis of pyrazolo[1,5-a]quinazolines from phenyl-1H-pyrazol-5-amines. rsc.orgnycu.edu.twnycu.edu.tw

Another strategy involves the electrophilic substitution at the C-4 position of the pyrazolone ring, which is a reactive site for constructing molecules with linked chiral groups or for creating 4,4-disubstituted pyrazolones. nih.gov Furthermore, α,β-unsaturated pyrazolones can serve as versatile synthons for transformation into a variety of other pyrazolone derivatives. nih.gov A one-pot, three-component reaction has been utilized to synthesize novel 1H-pyrazol-5(4H)-one-based heterocyclic ketene aminals. rsc.org

The following table presents examples of heterocyclic modifications and fused systems derived from pyrazolones:

| Reaction Type | Reagents | Resulting System | Reference |

| Condensation/Cyclization | Aromatic aldehydes, Hydrazine/Phenylhydrazine | Fused pyrazole systems | jmchemsci.com |

| Rh(III)-catalyzed [5+1] annulation | Phenyl-1H-pyrazol-5-amine, Alkynoates/Alkynamides | Pyrazolo[1,5-a]quinazolines | rsc.orgnycu.edu.twnycu.edu.tw |

| Three-component reaction | Heterocyclic ketene aminals, Triethoxymethane | 1H-pyrazol-5(4H)-one-based heterocyclic ketene aminals | rsc.org |

Stereoselective Synthesis of Chiral Pyrazolone Derivatives

The development of stereoselective methods for the synthesis of chiral pyrazolone derivatives is a significant area of research, as the stereochemistry of a molecule can be crucial for its biological activity.

Organocatalysis has emerged as a powerful tool for the stereoselective synthesis of these compounds. For instance, an isothiourea-catalyzed multicomponent cascade reaction has been developed for the stereoselective divergent synthesis of pyrazolone-derived β-amino acid esters and β-lactams with high stereoselectivity. acs.orgnih.gov Another approach involves the use of a chiral squaramide catalyst for the enantioselective Michael addition of pyrazolin-5-ones to β,γ-unsaturated α-ketoesters, yielding chiral pyrazolone derivatives in high enantioselectivities. rsc.org

Bifunctional squaramide catalysts have also been successfully employed in the reaction of pyrazolin-5-ones with o-quinone methides to produce chiral pyrazolones with high enantioselectivities. acs.org Furthermore, catalytic asymmetric Michael addition of 4-monosubstituted-pyrazol-5-ones to simple enones, catalyzed by a primary amine-Brønsted acid composite, has been shown to produce pyrazolone derivatives with vicinal all-carbon quaternary and tertiary stereocenters in good to excellent enantiomeric excess. researchgate.net

The table below summarizes key findings in the stereoselective synthesis of chiral pyrazolone derivatives:

| Catalytic System | Reaction Type | Key Feature | Reference |

| Isothiourea | Multicomponent cascade reaction | Divergent synthesis of β-amino acid esters and β-lactams | acs.orgnih.gov |

| Chiral Squaramide | Enantioselective Michael addition | Synthesis of chiral pyrazolone ketoester derivatives | rsc.org |

| Bifunctional Squaramide | Reaction with o-quinone methides | Access to chiral pyrazolones and spiropyrazolones | acs.org |

| Primary amine-Brønsted acid | Asymmetric Michael addition | Construction of vicinal all-carbon quaternary and tertiary stereocenters | researchgate.net |

Purification and Isolation Techniques for Research Synthesis

The purification and isolation of synthesized this compound and its derivatives are critical steps to obtain compounds of high purity for subsequent characterization and evaluation. Common techniques employed in research synthesis include column chromatography and recrystallization. orientjchem.orgresearchgate.net

Column Chromatography: This technique is widely used for the separation and purification of pyrazolone derivatives from reaction mixtures. scielo.brorientjchem.org The choice of the stationary phase, typically silica (B1680970) gel, and the eluent system is crucial for achieving good separation. scielo.brdovepress.com For example, a mixture of ethyl acetate (B1210297) and petroleum ether is a commonly reported eluent system for the column chromatographic purification of pyrazolone derivatives. scielo.br

Recrystallization: Recrystallization is a standard method for purifying solid pyrazolone derivatives. jmchemsci.comorientjchem.orgresearchgate.net The crude product is dissolved in a suitable solvent or solvent mixture at an elevated temperature, and upon cooling, the purified compound crystallizes out, leaving impurities in the mother liquor. Ethanol and ethyl acetate are frequently used solvents for the recrystallization of pyrazolone compounds. jmchemsci.comorientjchem.org

The selection of the appropriate purification technique depends on the physical properties of the target compound and the nature of the impurities present. Often, a combination of these techniques is necessary to achieve the desired level of purity.

In Vitro and in Vivo Pharmacological Investigations Pre Clinical Focus of 3 Isopropyl 1 Phenyl 1h Pyrazol 5 4h One and Its Analogs

Cell-Based Assays for Biological Activity Profiling

Analogs of 3-isopropyl-1-phenyl-1H-pyrazol-5(4H)-one have been extensively evaluated for their ability to inhibit key enzymes involved in inflammation, particularly cyclooxygenase (COX) isoforms. The COX enzymes, COX-1 and COX-2, are responsible for the production of prostaglandins, which promote inflammation, pain, and fever. rjpn.org While COX-1 is a constitutive enzyme with physiological roles in protecting the gastrointestinal tract and regulating platelet function, COX-2 is an inducible enzyme that is upregulated during inflammation. nih.govmdpi.com Consequently, selective inhibition of COX-2 over COX-1 is a key strategy in developing anti-inflammatory agents with a reduced risk of gastrointestinal side effects. rjpn.orgmdpi.com

Research into a series of hybrid pyrazole (B372694) analogues demonstrated significant and selective COX-2 inhibitory activity. nih.gov Certain compounds within this series displayed potent COX-2 inhibition with IC₅₀ values ranging from 1.79 µM to 9.63 µM, while showing only weak inhibition of the COX-1 isoenzyme (IC₅₀ = 45.23–204.51 µM). nih.gov This translates to high COX-2 selectivity, with some analogues achieving a selective index (SI) comparable to the well-known COX-2 inhibitor, celecoxib (B62257). nih.gov For instance, compounds 5u and 5s from one study showed SI values of 74.92 and 72.95, respectively, against celecoxib's 78.06. nih.gov Similarly, a series of anti-inflammatory pyrazolyl thiazolones produced compounds with COX-2 inhibitory activities comparable to celecoxib (IC₅₀ values of 0.09–0.14 µM). nih.gov

The molecular basis for this selectivity is often attributed to specific interactions within the enzyme's active site. Docking studies have suggested that the presence of a benzene (B151609) sulfonamide moiety on the N¹ position of the pyrazole core is important for selective binding to COX-2, forming hydrogen bonds with key residues like Arg120. nih.gov

Table 1: In Vitro COX-1 and COX-2 Inhibition by Pyrazole Analogs

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) (COX-1/COX-2) | Reference |

| Analog 5u | 134.11 | 1.79 | 74.92 | nih.gov |

| Analog 5s | 133.51 | 1.83 | 72.95 | nih.gov |

| Analog 5r | 129.45 | 2.01 | 64.40 | nih.gov |

| Analog 5t | 204.51 | 9.21 | 22.21 | nih.gov |

| Celecoxib | 15.22 | 0.195 | 78.06 | nih.gov |

| Pyrazolyl Thiazolone Analogs | Not specified | 0.09 - 0.14 | Not specified | nih.gov |

The structural framework of pyrazole derivatives makes them versatile candidates for interacting with various G protein-coupled receptors (GPCRs), which are implicated in a range of physiological and pathological processes. Among these, the serotonin (B10506) 1A (5-HT1A) receptor has been a significant target. The 5-HT1A receptor is abundant in the human brain and its dysregulation is associated with anxiety, depression, and other psychiatric disorders. mdpi.com

Studies on long-chain arylpiperazines, a class of compounds structurally related to some pyrazole analogs, have shown high affinity for the 5-HT1A receptor. semanticscholar.org More directly, newly synthesized compounds incorporating a 2-methoxyphenyl-piperazine moiety linked to an adamantanamine structure exhibited highly potent and selective binding to the 5-HT1A receptor. mdpi.com For example, N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine fumarate (B1241708) (8) demonstrated a binding constant (Ki) of 1.2 nM. mdpi.com This high affinity suggests that the pyrazole scaffold and its derivatives can be optimized to create potent ligands for specific neurotransmitter receptors.

In addition to serotonin receptors, Gamma-aminobutyric acid (GABA) receptors, particularly the GABA-A (GABAA) receptor subtype, are another important target in the central nervous system. nih.gov Dysregulation of GABAergic neurotransmission is linked to anxiety and mood disorders. nih.gov While direct binding data for this compound on GABAA receptors is not detailed in the provided sources, the broader class of nitrogen-containing heterocyclic compounds, including imidazodiazepines, has been developed as selective modulators of GABAA receptor subtypes. nih.gov This indicates the potential for pyrazole-based structures to be explored for activity at this receptor complex.

Table 2: Binding Affinity of Related Compounds to 5-HT1A Receptor

| Compound | Receptor | Binding Affinity (Ki) | Reference |

| Compound 8 | 5-HT1A | 1.2 nM | mdpi.com |

| Compound 10 | 5-HT1A | 21.3 nM | mdpi.com |

| 5-CT (Standard) | 5-HT1A | 0.5 nM | mdpi.com |

| NAN190 Analog 3a | 5-HT1A | 1.7 nM | semanticscholar.org |

Pyrazole derivatives have demonstrated significant cytotoxic and anti-proliferative effects against a variety of human carcinoma cell lines. nih.govresearchgate.net These compounds are evaluated for their potency, often expressed as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of a drug that is required for 50% inhibition in vitro.

In studies involving human breast adenocarcinoma cell lines, pyrazole derivatives have shown cell-specific cytotoxicity. For example, one derivative, TOSIND, strongly decreased the viability of MDA-MB-231 cells with an IC₅₀ of 17.7 µM after 72 hours, while another, PYRIND, was more effective against MCF-7 cells (IC₅₀ of 39.7 µM). nih.gov Other research on pyrazole compounds bearing a trifluoromethylphenyl ring found them to be highly effective against MCF-7, MDA-MB-231, and HCT-116 (human colon cancer) cell lines, with one compound exhibiting IC₅₀ values of 5.84, 5.01, and 5.57 µg/mL, respectively. researchgate.net

Further investigations into novel pyrazole acetals of andrographolide (B1667393) confirmed strong, dose-dependent anti-proliferative activity against the MDA-MB-231 breast cancer cell line. mdpi.com Another study on a different series of pyrazole derivatives against the triple-negative breast cancer cell line MDA-MB-468 found a lead compound with an IC₅₀ value of 14.97 µM after 24 hours, which was more potent than the standard chemotherapeutic agent, Paclitaxel. nih.gov

Table 3: Cytotoxicity (IC₅₀) of Pyrazole Analogs in Human Cancer Cell Lines

| Compound/Analog | Cell Line | IC₅₀ Value | Exposure Time | Reference |

| TOSIND | MDA-MB-231 | 17.7 ± 2.7 µM | 72 h | nih.gov |

| PYRIND | MCF-7 | 39.7 ± 5.8 µM | 72 h | nih.gov |

| Compound a1 | MCF-7 | 5.84 ± 0.76 µg/mL | Not specified | researchgate.net |

| Compound a1 | MDA-MB-231 | 5.01 ± 0.32 µg/mL | Not specified | researchgate.net |

| Compound a1 | HCT-116 | 5.57 ± 0.02 µg/mL | Not specified | researchgate.net |

| Compound 3f | MDA-MB-468 | 14.97 µM | 24 h | nih.gov |

| Compound 3f | MDA-MB-468 | 6.45 µM | 48 h | nih.gov |

| Paclitaxel | MDA-MB-468 | 49.90 µM | 24 h | nih.gov |

The anticancer and anti-inflammatory effects of pyrazole analogs are underpinned by their ability to modulate critical intracellular signaling pathways. A primary mechanism by which these compounds exert their cytotoxic effects on cancer cells is through the induction of apoptosis, or programmed cell death.

Studies have shown that pyrazole derivatives can trigger apoptosis through the generation of reactive oxygen species (ROS) and the subsequent activation of executioner caspases, such as caspase-3 and caspase-7. nih.govnih.gov For instance, treatment of MDA-MB-468 breast cancer cells with a potent pyrazole derivative led to increased caspase-3 activity, confirming the induction of apoptosis. nih.gov However, in some cases, certain pyrazole derivatives were observed to decrease caspase activity in MDA-MB-231 cells, indicating that the precise mechanism can be cell-line and compound-specific. nih.gov

In addition to inducing apoptosis, pyrazole compounds can also halt the cancer cell cycle at specific checkpoints. Treatment of MDA-MB-231 and MDA-MB-468 cells with active pyrazole analogs resulted in cell cycle arrest in the S phase, preventing DNA replication and further cell division. mdpi.comnih.gov

In the context of inflammation, pyrazole analogs can interfere with signaling cascades that lead to the production of inflammatory mediators. The immunomodulatory effects of some compounds are linked to the inhibition of pathways such as the JAK2/STAT-3 pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway, which are crucial for macrophage activation by stimuli like lipopolysaccharide (LPS). mdpi.com Furthermore, activation of the Nrf-2/HO-1 axis, a key regulator of cellular antioxidant responses, has been identified as another mechanism contributing to the anti-inflammatory effects of related compounds. mdpi.com

The anti-inflammatory properties of pyrazole derivatives have been characterized in various cell-based models, primarily using immune cells such as macrophages. These cells play a central role in the inflammatory response, and their activation leads to the production of numerous pro-inflammatory mediators.

A key indicator of the anti-inflammatory potential of pyrazole analogs is their ability to inhibit the production of nitric oxide (NO) in LPS-activated macrophages. mdpi.comnih.gov Furthermore, these compounds have been shown to suppress the production of pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α). mdpi.com

Beyond inhibiting inflammatory mediators, certain pyrazolyl thiazolone hybrids have demonstrated the ability to suppress the differentiation of monocytes into macrophages, a critical step in the progression of inflammation. nih.gov These compounds were also found to induce apoptosis in activated macrophages, which could serve as a mechanism to resolve inflammation. nih.gov This multifaceted approach—inhibiting inflammatory mediators, preventing immune cell differentiation, and promoting the death of activated inflammatory cells—highlights the significant immunomodulatory potential of the pyrazole scaffold. nih.govmdpi.com

The pyrazole nucleus is a common feature in a number of compounds developed for their antimicrobial properties. Research has confirmed that derivatives of 1-phenyl-1H-pyrazole possess a broad spectrum of activity against various pathogens. nih.gov

In one study, a series of 2-(3-(4-aryl)-1-phenyl-1H-pyrazol-4-yl) chroman-4-ones were synthesized and tested for their in vitro antibacterial and antifungal activities. nih.gov Several of these compounds displayed good antibacterial activity against both Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa), with zones of inhibition comparable to the standard antibiotic, ciprofloxacin. nih.gov

The same series of compounds was also screened for antifungal activity against pathogenic fungi, including Aspergillus niger and Aspergillus flavus. nih.gov Several of the pyrazole-chromanone hybrids exhibited good antifungal activity when compared to the commercial antifungal agent, fluconazole. nih.gov The broad-spectrum activity of these pyrazole derivatives underscores their potential as leads for the development of new antimicrobial and antifungal agents. nih.govmdpi.com There is currently limited specific information in the provided search results regarding the antiviral activity of this compound or its direct analogs.

Table 4: Antimicrobial and Antifungal Activity of Pyrazole-Chromanone Analogs (Zone of Inhibition in mm)

| Compound | S. aureus | B. subtilis | E. coli | P. aeruginosa | A. niger | A. flavus | Reference |

| 4b | 22.3 | 21.3 | 20.3 | 19.4 | 14.2 | 16.3 | nih.gov |

| 4c | 23.2 | 22.1 | 21.2 | 20.2 | 19.3 | 21.2 | nih.gov |

| 4d | 25.1 | 22.6 | 21.6 | 20.5 | 20.2 | 22.3 | nih.gov |

| 4e | 24.1 | 22.6 | 22.1 | 21.3 | 16.1 | 18.2 | nih.gov |

| 4f | 23.2 | 21.4 | 22.4 | 21.4 | 15.2 | 17.4 | nih.gov |

| 4g | 24.2 | 23.6 | 22.6 | 21.6 | 21.3 | 23.4 | nih.gov |

| Ciprofloxacin | 26.2 | 25.3 | 24.3 | 23.4 | - | - | nih.gov |

| Fluconazole | - | - | - | - | 22.4 | 24.5 | nih.gov |

Antioxidant and Free Radical Scavenging Activity

Pyrazolone (B3327878) derivatives have demonstrated significant potential as antioxidant agents, effectively scavenging free radicals and mitigating oxidative stress. In vitro studies utilizing the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay have revealed the potent antiradical capabilities of various pyrazolone analogs. nih.gov For instance, a series of functionalized pyrazolone derivatives exhibited IC50 values in the range of 2.6–7.8 μM against the DPPH radical, indicating strong antioxidant activity. nih.gov Notably, analogs bearing a catechol moiety displayed the most promising results. nih.govresearchgate.net The antioxidant capacity is often attributed to the ability of the pyrazolone nucleus to donate a hydrogen atom, thereby neutralizing free radicals. nih.gov

The structural features of these compounds play a crucial role in their antioxidant efficacy. For example, the presence of hydroxyl and amino groups on the pyrazole nucleus has been shown to be important for antioxidant activity. researchgate.net Furthermore, studies on 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) have identified several derivatives with IC50 values ranging from 55.2 to 149.6 µM in DPPH radical scavenging assays, with some compounds showing better activity than the standard antioxidant butylated hydroxytoluene (BHT). researchgate.net The well-known antioxidant drug edaravone (B1671096), which features a pyrazolone structural motif, serves as a benchmark for the antioxidant potential of this class of compounds. nih.govresearchgate.net

Table 1: DPPH Radical Scavenging Activity of Selected Pyrazolone Analogs

| Compound Type | Reported IC50 Range (µM) | Key Structural Features | Reference |

|---|---|---|---|

| Functionalized Pyrazolone Derivatives | 2.6–7.8 | Catechol moiety enhances activity | nih.gov |

| 4,4′-(Arylmethylene)bis(1H-pyrazol-5-ols) | 55.2–149.6 | Varying aryl substituents | researchgate.net |

Animal Model Studies for Efficacy and Systemic Effects

Rodent Models for Pain and Inflammation (e.g., Carrageenan-induced rat paw edema)

The anti-inflammatory properties of pyrazolone derivatives have been extensively evaluated in rodent models. The carrageenan-induced rat paw edema model is a standard assay for assessing acute inflammation. In this model, the administration of pyrazolone derivatives has been shown to significantly reduce paw swelling, demonstrating their anti-inflammatory effects. jst.go.jp For instance, certain 1-(4-chlorophenyl or benzenesulfonamide)-2,3- and/or 4-substituted-1H-pyrazol-5(4H)-one derivatives were found to be active as anti-inflammatory agents. jst.go.jp

The mechanism of anti-inflammatory action is often linked to the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, mediators of inflammation. jst.go.jp Some pyrazolone derivatives have shown inhibitory activity against both COX-1 and COX-2 isoforms. jst.go.jp In addition to their anti-inflammatory effects, many of these compounds also exhibit analgesic properties, as demonstrated in models such as the p-benzoquinone induced writhing test in mice. jst.go.jp

Table 2: Anti-inflammatory Activity of Pyrazolone Derivatives in Rodent Models

| Compound Series | Animal Model | Observed Effect | Reference |

|---|---|---|---|

| 1-(4-chlorophenyl or benzenesulfonamide)-2,3- and/or 4-substituted-1H-pyrazol-5(4H)-ones | Carrageenan-induced rat paw edema | Significant reduction in paw edema | jst.go.jp |

| Various Pyrazoline Derivatives | Carrageenan-induced paw edema | Inhibition of paw edema | nih.gov |

Models for Neurological Disorders (e.g., Anticonvulsant, Sedative, Anti-anxiety, Antidepressive Activities)

Pyrazolone and its analogs have shown promise in preclinical models of various neurological disorders.

Anticonvulsant Activity: Several pyrazolone derivatives have been synthesized and evaluated for their anticonvulsant effects in animal models. For example, new derivatives of the pyrazolone nucleus have been shown to ameliorate pentylenetetrazole (PTZ)-induced seizures in mice. nih.gov Some 3-(2-furyl)-pyrazoline derivatives have also demonstrated anticonvulsant activity. The maximal electroshock (MES) test is another common model where these compounds have shown protective effects. nih.gov

Sedative and Anti-anxiety Activities: Pyrazolopyridines, a class of compounds related to pyrazolones, have been identified as non-sedative anxiolytic agents. nih.gov Tracazolate, a member of this series, has demonstrated anxiolytic properties in animal models with a wider separation between therapeutic and sedative doses compared to benzodiazepines. nih.gov

Antidepressive Activities: The antidepressant potential of pyrazolone derivatives has been investigated using models like the forced swim test (FST) and tail suspension test (TST) in mice. bdpsjournal.orgdergipark.org.tr In these tests, a reduction in immobility time is indicative of an antidepressant-like effect. bdpsjournal.orgdergipark.org.tr Certain novel pyrazolone derivatives, particularly those based on naphthoic carbohydrazide (B1668358), have shown significant activity in these models, comparable to the standard drug imipramine. bdpsjournal.org Some triazolo-pyrazoline derivatives have also exhibited varying levels of antidepressant activity when compared to fluoxetine. nih.govresearchgate.net

Table 3: Neuropharmacological Activities of Pyrazolone Analogs in Animal Models

| Activity | Compound Type | Animal Model | Observed Effect | Reference |

|---|---|---|---|---|

| Anticonvulsant | Pyrazolone Derivatives | Pentylenetetrazole (PTZ)-induced seizures | Amelioration of seizures | nih.gov |

| Anti-anxiety | Pyrazolopyridines (e.g., Tracazolate) | Various anxiolytic models | Anxiolytic properties with less sedation | nih.gov |

| Antidepressant | Naphthoic carbohydrazide based pyrazolones | Forced Swim Test (FST) & Tail Suspension Test (TST) | Reduced immobility time | bdpsjournal.org |

| Antidepressant | Triazolo-pyrazoline derivatives | Forced Swim Test (FST) & Tail Suspension Test (TST) | Antidepressant-like activity | nih.govresearchgate.net |

Models for Infectious Diseases (e.g., Antitubercular, Anti-HIV, Trypanosoma cruzi inhibition)

The broad biological activity of pyrazolones extends to infectious diseases.

Antitubercular Activity: A number of pyrazolone derivatives have been synthesized and tested for their in vitro activity against Mycobacterium tuberculosis H37Rv. eurjchem.comresearchgate.net For instance, a series of 1-isonicotinoyl-3-methyl-4-(2-(substituted-phenyl)hydrazono)-1H-pyrazol-5(4H)-ones were evaluated, with some compounds showing potent activity with minimum inhibitory concentrations (MIC) as low as 1.64 µg/mL. eurjchem.comresearchgate.net

Anti-HIV Activity: Pyrazole-containing compounds have been investigated as potential anti-HIV agents. nih.gov While many synthesized analogs have shown little to no direct antiretroviral activity against HIV-1 and HIV-2 in cell-based assays, some have exhibited significant cytotoxicity against human T-lymphocytes, suggesting potential as antiproliferative agents. bohrium.com Research in this area has explored pyrazole derivatives as non-nucleoside reverse transcriptase inhibitors (NNRTIs). researchgate.net

Trypanosoma cruzi Inhibition: Pyrazolone derivatives have emerged as promising agents against Trypanosoma cruzi, the parasite responsible for Chagas disease. asm.orgnih.gov In vitro studies have shown that these compounds can have a potent effect against the intracellular amastigote form of the parasite, with some derivatives exhibiting 50% effective concentration (EC50) values in the sub-micromolar to low micromolar range (0.17 to 3.3 μM). asm.orgnih.gov Some pyridyl-pyrazolone derivatives have demonstrated activity comparable to the standard drug benznidazole. nih.gov The mechanism of action for some of these compounds involves the inhibition of phosphodiesterases (PDEs), leading to an increase in cellular cyclic AMP (cAMP) levels in the parasite. asm.orgnih.gov

Table 4: Anti-Infective Activity of Pyrazolone Derivatives

| Pathogen | Compound Type | In Vitro Activity | Reference |

|---|---|---|---|

| Mycobacterium tuberculosis H37Rv | 1-isonicotinoyl-3-methyl-4-(2-(substituted-phenyl)hydrazono)-1H-pyrazol-5(4H)-ones | MICs as low as 1.64 µg/mL | eurjchem.comresearchgate.net |

| HIV-1 / HIV-2 | Steroidal pyrazoline and oxime analogues | Some activity against HIV-2; cytotoxicity against T-lymphocytes | bohrium.com |

| Trypanosoma cruzi (intracellular amastigotes) | Pyrazolone derivatives | EC50 values in the 0.17 to 3.3 µM range | asm.orgnih.gov |

Pharmacokinetic and Pharmacodynamic Research in Pre-Clinical Models

Absorption and Distribution Studies in Animal Tissues

Understanding the absorption and distribution of pyrazolone derivatives is crucial for their development as therapeutic agents. While specific pharmacokinetic data for this compound is limited in the provided context, general principles from related compounds can be inferred. The lipophilicity and molecular weight of these compounds will significantly influence their absorption from the site of administration and their subsequent distribution into various tissues. For orally administered drugs, factors such as solubility and permeability across the gastrointestinal tract are key determinants of bioavailability. Once absorbed into the systemic circulation, the extent of plasma protein binding and the ability to cross biological membranes, including the blood-brain barrier for neurologically active compounds, will dictate their distribution and concentration at the target sites. Further preclinical studies are necessary to fully characterize the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound and its promising analogs to establish a clear link between their pharmacokinetic properties and observed pharmacological effects.

Metabolic Fate and Biotransformation Pathways

The metabolic fate of this compound is not extensively detailed in the existing literature. However, significant insights can be drawn from its close structural analog, Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), a well-characterized pyrazolone derivative. The biotransformation of pyrazolones generally involves extensive metabolic conversion. nih.gov

For Edaravone, the primary metabolic pathways involve conjugation reactions. The compound is metabolized into a sulfate (B86663) conjugate and a glucuronide conjugate, both of which are considered pharmacologically inactive. drugbank.com The glucuronidation of Edaravone involves multiple uridine (B1682114) diphosphate (B83284) glucuronosyltransferase (UGT) isoforms. These metabolic conversions facilitate the elimination of the compound from the body.

The primary route of excretion for Edaravone metabolites is via urine. drugbank.com Studies in healthy volunteers have shown that following administration, 60-80% of the dose is excreted in the urine as the glucuronide conjugate within 48 hours. drugbank.com Approximately 6-8% is recovered as the sulfate conjugate, while less than 1% is excreted as the unchanged parent drug. drugbank.com Oral administration of Edaravone results in higher exposure to both sulfate and glucuronide metabolites compared to intravenous administration, which is attributed to first-pass metabolism. drugbank.com

Some pyrazolone derivatives, such as aminopyrine (B3395922) and dipyrone (B125322), are known to be converted into active metabolites. nih.gov While the primary metabolites of Edaravone are inactive, the metabolic profile of other analogs like this compound would require specific investigation to determine the activity of its potential metabolic products.

Table 1: Metabolism and Excretion of Edaravone

| Metabolite | Pharmacological Activity | Urinary Excretion (% of Dose) | Primary Metabolic Pathway |

|---|---|---|---|

| Glucuronide Conjugate | Inactive | 60-80% | Glucuronidation (via UGT enzymes) |

| Sulfate Conjugate | Inactive | 6-8% | Sulfation |

| Unchanged Edaravone | Active | <1% | N/A |

This table summarizes the key metabolites of Edaravone, its primary analog, detailing their activity, excretion rates, and formation pathways. drugbank.com

Dose-Response Relationships in Animal Models (focused on effect)

Pre-clinical studies on various pyrazolone analogs have demonstrated clear dose-response relationships for their pharmacological effects in animal models. These investigations are crucial for establishing the potency and efficacy of new derivatives.

In a study evaluating newly synthesized pyrazolone derivatives for anti-inflammatory activity, a carrageenan-induced paw edema model in mice was utilized. nih.gov The compounds were administered at three different doses (10, 20, and 30 mg/kg), and the anti-inflammatory response was measured. The results indicated a dose-dependent effect, with one of the most potent compounds, designated Ic, showing its best anti-inflammatory activity at a dose of 20 mg/kg. nih.gov

The same study also investigated the anticonvulsant potential of these derivatives using a pentylenetetrazol (PTZ)-induced seizure model in mice. A clear dose-response relationship was observed. At a dose of 30 mg/kg, compound Ic produced a more significant delay in the onset of myoclonic and tonic-clonic jerks and a greater reduction in mortality (up to 25%) compared to lower doses. nih.gov For instance, the time to onset of myoclonic jerks was extended further at 30 mg/kg compared to the 20 mg/kg dose, highlighting a dose-dependent neuroprotective effect. nih.gov

Table 2: Dose-Response of Pyrazolone Analog (Compound Ic) in Animal Models

| Pharmacological Test | Dose (mg/kg) | Observed Effect |

|---|---|---|

| Anti-inflammatory (Carrageenan-induced paw edema) | 10 | Moderate anti-inflammatory response |

| 20 | Best anti-inflammatory effect observed | |

| 30 | Effective, but less optimal than 20 mg/kg | |

| Anticonvulsant (PTZ-induced seizures) | 20 | Delayed onset of jerks, reduced mortality |

| 30 | Greater delay in onset of jerks, further reduction in mortality (25%) |

This table illustrates the dose-dependent effects of a novel pyrazolone derivative (Ic) in preclinical models of inflammation and epilepsy, based on findings from a 2023 study. nih.gov

Comparative Pharmacological Efficacy with Established Reference Compounds

The pharmacological efficacy of pyrazolone derivatives has been frequently compared to that of established reference compounds, including other non-steroidal anti-inflammatory drugs (NSAIDs) and disease-modifying agents.

One of the most widely used pyrazolone analgesics, Dipyrone, has demonstrated superior efficacy compared to common analgesics in clinical trials. nih.gov In studies on postoperative pain, oral Dipyrone was found to be more effective than an equivalent dose of either aspirin (B1665792) or paracetamol. nih.gov Furthermore, in the treatment of acute ureteral or biliary colic, intravenous Dipyrone (2.5g) showed efficacy similar to that of pethidine (50 mg) and indomethacin (B1671933) (50 mg). nih.gov

In the context of neurodegenerative diseases, Edaravone has been compared with Riluzole for the treatment of amyotrophic lateral sclerosis (ALS). Edaravone is considered more efficacious in slowing the progression of the disease in its early stages. scispace.com A meta-analysis confirmed that Edaravone demonstrated a better outcome in maintaining the ALS Functional Rating Scale-Revised (ALSFRS-R) score compared to Riluzole combination therapies. researchgate.net In a pivotal phase 3 trial, the decline in the ALSFRS-R score over 24 weeks was significantly less in the Edaravone group (-5.01) compared to the placebo group (-7.50). nih.govdiva-portal.org

The anti-inflammatory potential of pyrazolone derivatives is often benchmarked against COX-2 selective inhibitors like Celecoxib. ijpsjournal.com The pyrazole scaffold is a key structural feature of Celecoxib, highlighting the importance of this chemical class in the development of targeted anti-inflammatory agents with potentially reduced gastrointestinal side effects compared to non-selective NSAIDs. ijpsjournal.commdpi.com

Table 3: Comparative Efficacy of Pyrazolone Analogs and Reference Compounds

| Compound | Indication / Model | Comparator | Comparative Efficacy Finding |

|---|---|---|---|

| Dipyrone (oral) | Postoperative Pain | Aspirin, Paracetamol | More effective than equal doses of comparators. nih.gov |

| Dipyrone (intravenous) | Acute Colic | Pethidine, Indomethacin | Similar efficacy to comparators. nih.gov |

| Edaravone | Amyotrophic Lateral Sclerosis (ALS) | Riluzole | More efficacious in slowing early disease progression. scispace.comresearchgate.net |

| Edaravone | Amyotrophic Lateral Sclerosis (ALS) | Placebo | Significantly smaller decline in ALSFRS-R score (-5.01 vs -7.50). nih.govdiva-portal.org |

| Pyrazole-based COX-2 inhibitors | Inflammation | Non-selective NSAIDs | Demonstrate potent anti-inflammatory effects with reduced gastrointestinal toxicity risk. ijpsjournal.com |

This table provides a summary of the comparative pharmacological efficacy of various pyrazolone derivatives against established reference drugs in different therapeutic areas.

Elucidation of Molecular and Cellular Mechanisms of Action

Identification of Molecular Targets and Ligand-Target Interactions

The neuroprotective effects of Edaravone (B1671096) are thought to stem from its ability to neutralize reactive oxygen species (ROS), which are implicated in the pathophysiology of neurodegenerative diseases like amyotrophic lateral sclerosis (ALS) and cerebral ischemia. drugbank.com While a direct, high-affinity ligand-target interaction in the classical sense of enzyme or receptor inhibition is not the primary mode of action, several molecular targets are modulated by its antioxidant activity.

Recent studies suggest that Edaravone's effects may extend beyond simple radical scavenging. Evidence indicates that it can bind to the Aryl Hydrocarbon Receptor (AHR), leading to its nuclear translocation and the activation of downstream signaling. mdpi.comnih.gov This interaction suggests a more specific molecular mechanism than previously understood.

Other pyrazolone (B3327878) derivatives have been investigated for their potential to inhibit enzymes like cyclooxygenases (COX-1 and COX-2), which are involved in inflammatory pathways. ontosight.aipatsnap.com However, for some phenylpyrazolone derivatives, significant COX or LOX inhibition has not been demonstrated, suggesting that their anti-inflammatory effects may arise from other mechanisms, potentially related to their lipophilicity and antioxidant capacity. nih.gov

Table 1: Potential Molecular Targets of Phenylpyrazolone Compounds (based on Edaravone)

| Molecular Target | Interaction/Effect | Implicated Disease/Process |

| Reactive Oxygen Species (ROS) | Scavenging of free radicals (hydroxyl, peroxynitrite) | Oxidative Stress, Neurodegeneration |

| Aryl Hydrocarbon Receptor (AHR) | Binding and activation, nuclear translocation | Cytoprotection, NRF2 signaling |

| Cyclooxygenases (COX-1, COX-2) | Potential for inhibition (in some derivatives) | Inflammation |

Proteomic and Metabolomic Approaches for Target Deconvolution

Proteomic studies on Edaravone have begun to unravel the broader cellular changes induced by the compound. In a rat model of cerebral infarction, quantitative proteomics revealed that Edaravone treatment led to significant alterations in the serum protein profile. nih.govnih.gov In the Edaravone-treated group, 21 proteins were upregulated and 41 were downregulated compared to the model group. nih.gov These changes were associated with pathways including platelet activation, oxidative stress, and iron metabolism. nih.govnih.gov

A study (REFINE-ALS) is underway to identify biomarkers of Edaravone's pharmacodynamic effect in ALS patients, utilizing proteomic and epigenetic technologies to gain a more complete understanding of its in-vivo activity. neurology.org

Gene Expression Profiling and Transcriptomic Analysis

Transcriptomic analysis of motor neurons treated with Edaravone has revealed significant changes in gene expression. RNA sequencing showed that Edaravone can rapidly modulate the expression of genes involved in protein quality control, such as the ubiquitin-proteasome system. nih.gov

Further studies have shown that Edaravone treatment can upregulate the expression of key neurotrophic factors and their receptors. Specifically, it has been shown to increase the expression of Glial cell line-Derived Neurotrophic Factor (GDNF) and its receptor RET. nih.gov Additionally, transcriptomic profiling identified the upregulation of other neurotrophic genes like VGF and downstream signaling molecules such as GRB2 and RASD2. nih.gov

In neuronal cells under oxidative stress, RNA sequencing has also identified significant gene expression changes in pathways related to the Nrf2-mediated oxidative stress response, the unfolded protein response, and autophagy following Edaravone treatment. researchgate.netmdpi.com

Investigation of Downstream Signaling Cascades and Cellular Responses

The molecular interactions of Edaravone trigger a cascade of downstream signaling events that culminate in cellular protection.

Phosphorylation Events and Kinase Activity Modulation

While direct modulation of kinase activity is not the primary mechanism of Edaravone, its influence on signaling pathways inherently involves changes in phosphorylation events. For instance, the activation of the GDNF/RET pathway by Edaravone would lead to the phosphorylation of RET and subsequent activation of downstream kinases. nih.gov Some pyrazolone derivatives have been explored as kinase inhibitors, suggesting that this class of compounds can be designed to target specific kinases. researchgate.net

Regulation of Gene Transcription and Protein Synthesis

As mentioned, Edaravone has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. mdpi.comnih.govmdpi.com This is a key cellular defense mechanism against oxidative stress. Activation of Nrf2 leads to the transcription of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1). nih.govmdpi.com

Studies have demonstrated that Edaravone treatment increases the gene and protein expression of Nrf2 and HO-1. nih.govnih.gov This upregulation enhances the cell's capacity to neutralize ROS and mitigate oxidative damage. Furthermore, RNA sequencing has confirmed that Edaravone treatment leads to the upregulation of genes involved in the Nrf2 pathway in neuronal cells. mdpi.com Edaravone has also been found to elevate the protein levels of the antioxidant enzymes catalase (CAT) and glutathione (B108866) peroxidase 7 (GPX7). nih.gov

Table 2: Edaravone's Influence on Gene and Protein Expression

| Gene/Protein | Effect of Edaravone | Signaling Pathway | Cellular Response |

| Nrf2 | Upregulation | Nrf2/ARE | Antioxidant Defense |

| HO-1 | Upregulation | Nrf2/ARE | Antioxidant Defense, Anti-inflammatory |

| GDNF | Upregulation | Neurotrophic Signaling | Neuroprotection, Neuronal Survival |

| RET | Upregulation | Neurotrophic Signaling | Neuroprotection, Neuronal Survival |

| CAT | Upregulation | Antioxidant Defense | ROS Scavenging |

| GPX7 | Upregulation | Antioxidant Defense | ROS Scavenging |

| XBP1 | Modulation | Endoplasmic Reticulum Stress Response | Protein Quality Control |

Further research has identified X-box binding protein (XBP1), a key regulator of the endoplasmic reticulum stress response, as a critical factor in the therapeutic effects of Edaravone. nih.gov

Subcellular Localization and Intracellular Dynamics Studies

Edaravone is known to readily cross the blood-brain barrier and has a substantial tissue distribution. drugbank.com Its amphiphilic nature allows it to act in both lipid and aqueous environments, which is crucial for protecting cell membranes from lipid peroxidation and scavenging radicals in the cytosol. mdpi.com

The effects of Edaravone on mitochondrial function are a key aspect of its intracellular action. It has been shown to protect against mitochondrial dysfunction by preserving mitochondrial membrane potential and modulating the expression of genes related to mitochondrial biogenesis and dynamics. mdpi.comnih.gov For example, Edaravone has been observed to influence the levels of proteins involved in mitochondrial fusion and fission, such as Drp1, Mfn2, and Opa1. mdpi.com

A significant finding related to its intracellular dynamics is the correction of the aberrant cytoplasmic localization of TAR DNA-binding protein 43 (TDP-43), a pathological hallmark of ALS. nih.gov This suggests that Edaravone's mechanism may involve the modulation of protein trafficking and quality control within the neuron.

Phenotypic Screening and Mechanism-Based Assays

Phenotypic screening serves as a crucial initial step in the discovery of novel therapeutic agents, allowing for the identification of compounds that induce a desired change in cellular or organismal phenotype without a preconceived molecular target. For pyrazolone derivatives, this approach has been instrumental in revealing a wide spectrum of biological activities. These screenings typically involve exposing cells or organisms to a library of compounds and observing changes in morphology, proliferation, or other measurable characteristics.

A variety of pyrazolone derivatives have been subjected to phenotypic screens to assess their potential as therapeutic agents. For instance, in anti-cancer research, the sulforhodamine B (SRB) assay is commonly employed to screen for cytotoxic effects against various cancer cell lines such as MCF-7 (breast), HEPG-2 (liver), and HCT-116 (colon). nih.gov Another common method is the brine shrimp lethality assay, which provides a preliminary assessment of a compound's cytotoxicity. nih.gov

Antimicrobial screening is another area where pyrazolone derivatives have been evaluated. nih.gov These assays typically involve testing the compounds against a panel of Gram-positive and Gram-negative bacteria and fungi to determine their minimum inhibitory concentration (MIC). scinito.aiorientjchem.org

Once a compound demonstrates a desirable phenotype, mechanism-based assays are employed to elucidate its molecular mechanism of action. These assays are designed to test a specific hypothesis about how a compound exerts its effects, such as by inhibiting a particular enzyme or interacting with a specific receptor.

For pyrazolone derivatives, a common mechanism-based assay is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, which is used to evaluate antioxidant activity. nih.govnih.gov This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction in DPPH is monitored spectrophotometrically. nih.gov Other mechanism-based assays for pyrazolone derivatives have included assessments of their ability to inhibit specific enzymes, such as cyclooxygenases (COX), which are involved in inflammation.

The following table summarizes the findings from various screening and mechanism-based assays performed on different pyrazolone derivatives.

| Pyrazolone Derivative | Screening/Assay Type | Key Findings | Reference |

|---|---|---|---|

| Various amino-pyrazolone derivatives | Antimicrobial screening | Demonstrated significant activity against multiple types of bacteria and fungi. | nih.gov |

| Pyrazolone heterocyclic derivatives | Brine shrimp lethality assay | Showed favorable cytotoxic activity, in some cases greater than the standard cyclophosphamide. | nih.gov |

| Substituted pyrazolone derivatives | DPPH radical scavenging assay | Several derivatives exhibited potent antioxidant and free radical scavenging effects. | nih.gov |

| Newly synthesized pyrazolone derivatives | In vivo anti-inflammatory assay (paw edema model) | A number of compounds showed a significant anti-inflammatory effect. | nih.gov |

| Novel pyrazolone derivatives (PYR-2, PYR-4, PYR-5) | Antibacterial and cytotoxicity screening (brine shrimp bioassay) | PYR-2 and PYR-4 were active against S. aureus and E. coli, while PYR-5 was more active against S. aureus. Cytotoxicity was found to be satisfactory with LC50 values of 375.83 mcg/ml for PYR-2 and 345.15 mcg/ml for PYR-4. | orientjchem.org |

Structure Activity Relationship Sar and Rational Ligand Design for 3 Isopropyl 1 Phenyl 1h Pyrazol 5 4h One Derivatives

Systematic SAR Analysis of the Pyrazolone (B3327878) Scaffold

Role of the Phenyl Substituent (N1) and its Derivatization

The phenyl group attached to the N1 position of the pyrazolone ring is a key determinant of the molecule's biological activity and offers a prime site for derivatization to modulate this activity. The presence of a planar benzene (B151609) group at the N-1 position of pyrazolone has been shown to confer superior inhibitory potency in some contexts, as it can adopt a more favorable conformation when interacting with active sites. nih.gov

For example, in a series of pyrazole-based inhibitors, modifications to the N1-phenyl group were explored to optimize their activity. The following table illustrates how different substitutions on the N1-phenyl ring can impact the inhibitory activity of pyrazolone derivatives.

| Compound | N1-Phenyl Substituent | Biological Activity (IC50, µM) |

| 1 | Unsubstituted | 5.2 |

| 2 | 4-Chloro | 2.8 |

| 3 | 4-Methoxy | 7.5 |

| 4 | 4-Nitro | 1.5 |

This is a representative data table based on general findings in medicinal chemistry; specific values for 3-isopropyl-1-phenyl-1H-pyrazol-5(4H)-one derivatives would require targeted experimental studies.

Importance of the Pyrazolone Core Ring System and its Tautomeric Forms

The pyrazolone core is a privileged scaffold in medicinal chemistry, recognized for its good drug-likeness and broad bioactive properties. nih.gov This heterocyclic ring system serves as a versatile template for the development of a wide range of therapeutic agents. x-mol.net The structural integrity of the pyrazolone ring is essential for its biological activity, providing a rigid framework that correctly orients the key pharmacophoric groups for optimal interaction with their biological targets.

A crucial aspect of the pyrazolone core is its ability to exist in different tautomeric forms. researchgate.netias.ac.in These tautomers, which can interconvert, may exhibit distinct biological activities and binding affinities. The equilibrium between the different tautomeric forms can be influenced by the solvent, pH, and the nature of the substituents on the pyrazolone ring. researchgate.net The predominant tautomeric form in a biological environment will dictate the compound's interaction with its target, making an understanding of this tautomerism critical for rational drug design. The main tautomeric forms for a generic pyrazolone are the CH, OH, and NH forms. The stability of these forms is generally in the order of CH > NH > OH. researchgate.net

Effects of Substitutions at Other Positions (e.g., C4, C6)

Substitutions at other positions on the pyrazolone ring, particularly at the C4 position, can have a profound impact on the biological activity of the resulting derivatives. The C4 position is often a site for electrophilic substitution, allowing for the introduction of a wide variety of functional groups. nih.gov The inhibitory effect of some pyrazolone derivatives has been shown to depend on the fragment at the C-4 position, which can form hydrogen bonds with the active site of a target protein. nih.gov

For instance, the introduction of bulky or electron-withdrawing groups at the C4 position can enhance the potency and selectivity of pyrazolone-based inhibitors. A preliminary SAR study demonstrated that analogs containing electron-withdrawing groups in a Mannich base phenyl ring at position 4, especially a sulfonic group, enhanced the activity. nih.gov The following table provides a hypothetical representation of how C4 substitutions can modulate activity.

| Compound | C4 Substituent | Biological Activity (IC50, µM) |

| 5 | -H | 10.3 |

| 6 | -Br | 4.1 |

| 7 | -COCH3 | 6.7 |

| 8 | -SO3H | 1.2 |

This is a representative data table based on general findings in medicinal chemistry; specific values for this compound derivatives would require targeted experimental studies.

Design Principles for Enhanced Potency, Selectivity, and Biological Compatibility

The rational design of pyrazolone derivatives with improved therapeutic profiles hinges on several key principles aimed at enhancing potency, selectivity, and biological compatibility. A primary strategy involves leveraging the SAR data to make targeted modifications to the pyrazolone scaffold. nih.gov For instance, identifying key pharmacophoric features and optimizing their spatial arrangement can lead to stronger interactions with the target receptor.

Bioisosteric Replacements and Conformational Restrictions in Ligand Design

Bioisosteric replacement is a powerful tool in medicinal chemistry for optimizing the properties of a lead compound. This strategy involves replacing a functional group with another group that has similar physical and chemical properties, with the aim of improving the compound's potency, selectivity, or pharmacokinetic profile. cambridgemedchemconsulting.com In the context of pyrazolone derivatives, bioisosteric replacements can be applied to various parts of the molecule, including the isopropyl group, the N1-phenyl substituent, and the pyrazolone core itself. For example, replacing a phenyl ring with a bioisosteric heterocycle like pyridine (B92270) or thiophene (B33073) can alter the compound's polarity, metabolic stability, and potential for hydrogen bonding. cambridgemedchemconsulting.com

Conformational restriction is another key design strategy that can lead to more potent and selective ligands. By introducing structural constraints that lock the molecule into a specific, biologically active conformation, it is possible to reduce the entropic penalty of binding and enhance the affinity for the target receptor. This can be achieved through the introduction of cyclic structures or bulky groups that limit the rotational freedom of the molecule. For this compound derivatives, this could involve creating cyclic analogs or introducing substituents that restrict the rotation of the N1-phenyl ring.

Fragment-Based Drug Discovery (FBDD) Approaches

A comprehensive review of scientific literature and chemical databases indicates that, to date, there are no specific published studies detailing the application of fragment-based drug discovery (FBDD) for the rational design of ligands derived from the This compound scaffold.

While the pyrazolone core is a well-established privileged scaffold in medicinal chemistry, and FBDD is a powerful tool for lead discovery, the direct intersection of these two areas for this particular compound and its derivatives is not documented. nih.gov General drug design strategies for pyrazolone derivatives have evolved from classical structural modifications to more modern approaches, including high-throughput screening and computational methods. nih.gov However, specific examples of identifying initial low-molecular-weight fragments and optimizing them into potent ligands for the This compound series through fragment growing, linking, or merging strategies are not available in the current body of research.

Therefore, this subsection cannot provide detailed research findings, data tables, or specific examples of FBDD campaigns, as such information pertaining to This compound does not appear to be publicly accessible.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the electronic structure, stability, and reactivity of molecules. For pyrazole (B372694) derivatives, DFT has been employed to analyze molecular geometry, vibrational frequencies, and electronic properties. nih.govresearchgate.net

In a study on pyrazolone (B3327878) derivatives, DFT calculations at the B3LYP/6-311G(d,p) level of theory have been used to unveil molecular structure and stability. researchgate.net Such analyses help in determining key quantum chemical parameters that dictate the molecule's behavior. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are calculated to determine the energy gap (ΔEg), which is a critical indicator of molecular reactivity and stability. nih.govresearchgate.net For instance, a theoretical band gap of 4 eV for a pyrazole derivative indicated that the molecule is reactive and stable. researchgate.net

Furthermore, Molecular Electrostatic Potential (MEP) analysis, derived from DFT calculations, reveals the charge distribution and identifies the regions most susceptible to electrophilic and nucleophilic attack. nih.govresearchgate.net For example, in a series of pyrazolone derivatives, MEP analysis indicated that the amide and nitro groups were centers for electrophilic attacks. unar.ac.id These computational insights are crucial for predicting how the molecule will interact with biological targets.

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to screen for potential inhibitors against biological targets like proteins and enzymes. nih.govnih.gov

A key output of molecular docking simulations is the prediction of the binding affinity, often expressed as a binding energy score (e.g., in kcal/mol), which estimates the strength of the interaction between a ligand and a protein. unar.ac.id Lower binding energy values typically indicate a more stable and favorable interaction. Docking studies on various pyrazole derivatives have been performed against several protein targets to identify potential inhibitors. nih.gov For example, in a study involving pyrazole derivatives docked against protein kinase targets, minimum binding energies ranging from -8.57 to -10.35 kJ/mol were reported, suggesting potent inhibitory potential. nih.gov Another study on different pyrazole derivatives reported binding affinities ranging from -8.8 to -9.3 kcal/mol against APO-liver dehydrogenase (PDB ID: 5ADH). nih.govunar.ac.id These predictions help in prioritizing compounds for further experimental testing.

Table 1: Predicted Binding Affinities of Pyrazole Derivatives against Protein Targets

| Compound Class | Protein Target (PDB ID) | Predicted Binding Affinity |

|---|---|---|

| Pyrazole carboxamide derivative | CDK2 (2VTO) | -10.35 kJ/mol |

| Pyrazole thiadiazole derivative | VEGFR-2 (2QU5) | -10.09 kJ/mol |

| Pyrazole thiadiazole derivative | Aurora A (2W1G) | -8.57 kJ/mol |

| (4-fluorophenyl)methanone derivative | APO-liver dehydrogenase (5ADH) | -9.3 kcal/mol |

| (4-fluorophenyl)methanone derivative | Anti-inflammatory hydrolase (1RO6) | -9.7 kcal/mol |

This table presents a selection of binding affinity data from docking studies on various pyrazole derivatives to illustrate the application of this computational method. nih.govnih.gov

Beyond predicting binding affinity, molecular docking provides detailed insights into the specific interactions between the ligand and the amino acid residues within the protein's active site. These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces, which are crucial for the stability of the protein-ligand complex. nih.gov Docking simulations have shown that pyrazole derivatives can fit deeply within the binding pockets of target proteins, forming multiple favorable interactions. nih.govnih.gov For instance, docking results for a pyrazole derivative with dehydrogenase revealed hydrogen bond interactions with ARG 369 and ARG 202 residues, and π-alkyl interactions with ARG 295 and ARG 47. unar.ac.id Identifying these key residues and interaction types is vital for understanding the mechanism of action and for designing more potent and selective inhibitors.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. nih.gov By simulating the behavior of a biomolecular system, MD can provide insights into the conformational changes of a protein upon ligand binding, the stability of the protein-ligand complex, and the dynamics of their interaction. nih.gov While specific MD simulation studies on 3-isopropyl-1-phenyl-1H-pyrazol-5(4H)-one were not detailed in the provided context, the application of MD is a standard and crucial step following molecular docking. It allows researchers to observe how the ligand and protein behave in a more realistic, dynamic environment, helping to validate docking poses and assess the stability of predicted interactions over a simulated time period. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov

The development of a QSAR model involves using a set of compounds with known activities to train a mathematical model that can then predict the activity of new, untested compounds based solely on their structural properties (descriptors). nih.gov For heterocyclic compounds including the pyrazole scaffold, 2D-QSAR models have been developed to predict their potential as antioxidant agents. nih.gov These models use various molecular descriptors (e.g., topological, electronic, and physicochemical) to build a correlation with biological activity, such as the inhibition of specific enzymes or radicals. nih.gov The goal is to create a statistically robust model that can be used to virtually screen large libraries of compounds, identifying promising candidates for synthesis and testing, thereby saving significant time and resources in the drug discovery process. nih.gov

Interpretation of Molecular Descriptors and SAR Insights

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in understanding how the chemical structure of a compound influences its biological activity. ej-chem.org For pyrazolone derivatives, QSAR models correlate molecular descriptors—numerical values that quantify different aspects of a molecule's physicochemical properties—with their observed biological activities. ej-chem.org These studies provide valuable insights into the essential structural requirements for a desired therapeutic effect, such as anti-inflammatory or analgesic properties. nih.govjst.go.jp

A typical 2D-QSAR study on substituted pyrazolone derivatives might involve the calculation of various spatial, molecular, and electrotopological descriptors. Correlations between these descriptors and the inhibitory activities of the compounds are then established using statistical methods like partial least square regression.

Key molecular descriptors often found to be significant in the QSAR models of pyrazolone derivatives include:

Topological Descriptors: These describe the atomic arrangement and connectivity within the molecule. For instance, the shape and size of substituents on the pyrazolone ring can significantly impact activity.

Electronic Descriptors: Properties like dipole moment, electronegativity, and partial charges on atoms influence how the molecule interacts with its biological target. For example, the presence of electron-withdrawing or electron-donating groups can modulate the binding affinity.

Spatial Descriptors: These relate to the three-dimensional arrangement of the molecule, which is crucial for fitting into the active site of a receptor or enzyme. msjonline.org

Below is an illustrative table of molecular descriptors that would be relevant in a QSAR study of this compound and its analogs.

| Descriptor Type | Specific Descriptor | Potential Influence on Activity |

| Topological | Molecular Weight | Influences absorption and distribution |

| Wiener Index | Relates to molecular branching and compactness | |

| Electronic | Dipole Moment | Affects solubility and binding to polar targets |